molecular formula C12H12F3N3 B4694061 N-propyl-2-(trifluoromethyl)quinazolin-4-amine

N-propyl-2-(trifluoromethyl)quinazolin-4-amine

Cat. No.: B4694061
M. Wt: 255.24 g/mol
InChI Key: DYOCEJIWUKCPAH-UHFFFAOYSA-N
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Description

N-propyl-2-(trifluoromethyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-2-(trifluoromethyl)quinazolin-4-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoroacetic acid or trifluoromethyl iodide in the presence of a suitable catalyst.

    N-Propylation:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-propyl-2-(trifluoromethyl)quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups.

Scientific Research Applications

N-propyl-2-(trifluoromethyl)quinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-propyl-2-(trifluoromethyl)quinazolin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This can lead to the inhibition of cell proliferation in cancer cells or the suppression of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    N-aryl-2-trifluoromethyl-quinazoline-4-amine: Similar structure but with an aryl group instead of a propyl group.

    2-(trifluoromethyl)quinazolin-4-amine: Lacks the N-propyl group.

    Quinazolin-4-amine: Lacks both the trifluoromethyl and N-propyl groups.

Uniqueness

N-propyl-2-(trifluoromethyl)quinazolin-4-amine is unique due to the combined presence of the trifluoromethyl and N-propyl groups, which enhance its chemical stability and biological activity compared to similar compounds.

Properties

IUPAC Name

N-propyl-2-(trifluoromethyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3/c1-2-7-16-10-8-5-3-4-6-9(8)17-11(18-10)12(13,14)15/h3-6H,2,7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOCEJIWUKCPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=NC2=CC=CC=C21)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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